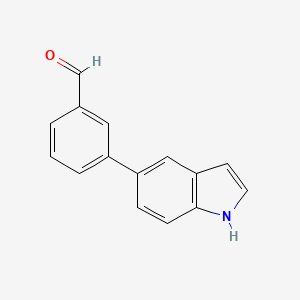

3-(1H-indol-5-yl)benzaldehyde

Descripción

3-(1H-Indol-5-yl)benzaldehyde is a benzaldehyde derivative featuring an indole moiety attached at the 5-position of the benzene ring. For instance, compounds like (3-(1H-Indol-5-yl)phenyl)methanol (CAS: 1349716-34-2), the reduced alcohol form of this aldehyde, are documented in synthetic workflows .

Propiedades

IUPAC Name |

3-(1H-indol-5-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-10-11-2-1-3-12(8-11)13-4-5-15-14(9-13)6-7-16-15/h1-10,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEKUZYEHOVYSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399742 | |

| Record name | 3-(1H-indol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210888-94-1 | |

| Record name | 3-(1H-indol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-5-yl)benzaldehyde typically involves the formation of the indole ring followed by the introduction of the benzaldehyde group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The resulting indole can then be further functionalized to introduce the benzaldehyde group.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the benzaldehyde group to the indole ring. This method offers high selectivity and yields under mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of 3-(1H-indol-5-yl)benzaldehyde may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalytic processes, such as those involving palladium or other transition metals, are often preferred due to their high efficiency and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-indol-5-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Condensation: Condensation reactions typically use amines and may require acidic or basic catalysts.

Major Products Formed

Oxidation: 3-(1H-indol-5-yl)benzoic acid

Reduction: 3-(1H-indol-5-yl)benzyl alcohol

Substitution: Various halogenated or nitrated indole derivatives

Condensation: Schiff bases and other condensation products

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity

Research indicates that 3-(1H-indol-5-yl)benzaldehyde and its derivatives exhibit notable anticancer properties. For instance, compounds derived from this structure have shown significant inhibitory effects on various cancer cell lines, including hepatoma cells. In studies involving 3,3′-bisindolylmethane (BIM) derivatives, compounds related to 3-(1H-indol-5-yl)benzaldehyde demonstrated IC50 values ranging from 20–100 µM against FaO hepatoma cells, indicating their potential as effective anticancer agents .

Mechanism of Action

The anticancer effects are attributed to the ability of these compounds to induce apoptosis in cancer cells. They modulate signaling pathways associated with cell proliferation and survival, leading to increased sensitivity of cancer cells to apoptosis .

Synthesis of Bioactive Compounds

Multicomponent Reactions

3-(1H-indol-5-yl)benzaldehyde is utilized in various multicomponent reactions to synthesize bioactive heterocycles. For example, it can participate in the synthesis of indole-based tetra-arylimidazoles through a one-pot four-component condensation strategy . This method not only simplifies the synthetic process but also enhances the yield of desired products.

Antibacterial Activity

Derivatives of 3-(1H-indol-5-yl)benzaldehyde have been evaluated for their antibacterial properties. Some synthesized products have demonstrated good activity against both Gram-positive and Gram-negative bacteria, showcasing the compound's versatility in medicinal chemistry .

Material Science Applications

Organic Electronics

The unique electronic properties of 3-(1H-indol-5-yl)benzaldehyde make it a candidate for applications in organic electronics. Its ability to form stable thin films can be advantageous for developing organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-(1H-indol-5-yl)benzaldehyde depends on its specific application and target. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The indole ring is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

*Calculated based on analogous compounds.

Key Observations:

- Indole vs.

- Aldehyde Reactivity : The aldehyde group facilitates nucleophilic additions, as seen in imidazole synthesis (e.g., compounds 77–79 in ). This contrasts with alcohol derivatives (e.g., ), which require oxidation to regain aldehyde functionality.

- Biological Activity : The 1,2,4-oxadiazole analog demonstrates MAO-B inhibition, suggesting that indol-5-yl derivatives may target neurological pathways.

Actividad Biológica

3-(1H-indol-5-yl)benzaldehyde, a compound featuring both indole and benzaldehyde moieties, has garnered attention in various fields of biological research due to its diverse pharmacological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(1H-indol-5-yl)benzaldehyde is characterized by an indole ring substituted at the 5-position with a benzaldehyde group. This unique arrangement contributes to its biological properties, particularly in medicinal chemistry.

Biological Activities

1. Anticancer Properties

Research indicates that 3-(1H-indol-5-yl)benzaldehyde exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways, leading to cell death in cancerous cells. The compound was shown to inhibit cell proliferation effectively, with IC50 values indicating potent activity against breast and colon cancer cell lines .

2. Antimicrobial Effects

In vitro studies have revealed that 3-(1H-indol-5-yl)benzaldehyde possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting cellular membranes and inhibiting vital metabolic processes within microbial cells .

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation, which are critical factors in the progression of conditions such as Alzheimer's disease .

The biological activities of 3-(1H-indol-5-yl)benzaldehyde can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.

- Antioxidant Activity : It enhances the expression of antioxidant enzymes, thereby reducing oxidative damage in cells.

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer cell metabolism, further contributing to its anticancer effects.

Case Study 1: Anticancer Activity

A comprehensive study examined the impact of 3-(1H-indol-5-yl)benzaldehyde on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with the compound .

Case Study 2: Neuroprotection

In an experimental model of oxidative stress-induced neurotoxicity, 3-(1H-indol-5-yl)benzaldehyde demonstrated protective effects against neuronal cell death. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders by mitigating cellular damage through its antioxidant properties .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.